molecular formula C20H25N5O2 B13919468 1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide

1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide

Cat. No.: B13919468
M. Wt: 367.4 g/mol
InChI Key: PPPALZFZNDWEKD-UHFFFAOYSA-N
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Description

1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride is unique due to its specific structural features that allow for selective kinase inhibition. Its combination of the pyrazolopyridine core with the piperidine and phenyl groups provides a distinct binding affinity and specificity compared to other similar compounds .

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C20H25N5O2/c1-24-17-9-10-21-12-16(17)18(23-24)20(27)25-11-5-6-14(13-25)19(26)22-15-7-3-2-4-8-15/h2-4,7-8,14,21H,5-6,9-13H2,1H3,(H,22,26)

InChI Key

PPPALZFZNDWEKD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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